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Compound of Interest

(4-Ethoxy-3-
Compound Name:

methylphenyl)methanamine
CAS No.: 1184137-77-6

Cat. No.: B1454585

Get Quote

\ J

CAS: 1184137-77-6 Formula: C10H1sNO Molecular Weight: 165.23 g/mol [1][2]

Executive Summary

(4-Ethoxy-3-methylphenyl)methanamine is a specialized benzylamine intermediate used
critically in the synthesis of pharmaceutical agents targeting metabolic enzymes (e.g., Acetyl-
CoA Carboxylase inhibitors) and cardiovascular receptors (e.g., platelet aggregation inhibitors).
Characterized by a 3,4-disubstituted benzene ring, the molecule features a steric methyl group
at the meta position and an ethoxy donor at the para position relative to the methanamine tail.
This specific substitution pattern modulates the lipophilicity (LogP) and metabolic stability of the
benzylamine scaffold, making it a valuable building block for optimizing pharmacokinetic
profiles in drug discovery.

This guide provides a comprehensive technical analysis of the physicochemical properties,
synthetic pathways, and handling protocols for researchers utilizing this compound in medicinal
chemistry campaigns.
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Chemical Structure & Electronic Analysis

The structural integrity of (4-Ethoxy-3-methylphenyl)methanamine relies on the interplay
between the electron-donating ethoxy group and the sterically significant methyl group.

Structural Diagram

Figure 1: Functional connectivity of (4-Ethoxy-3-methylphenyl)methanamine showing the
1,3,4-substitution pattern.[3]

Electronic & Steric Properties[4]

o 3-Methyl Group: Provides steric bulk ortho to the ethoxy group. This restricts the rotational
freedom of the ethoxy ether linkage, potentially locking the molecule into a bioactive
conformation. It also blocks metabolic oxidation at the C3 position.

e 4-Ethoxy Group: Acts as a strong mesomeric electron donor (+M), increasing electron
density in the aromatic ring. This makes the ring more susceptible to electrophilic aromatic
substitution but also modulates the pKa of the benzylamine nitrogen via long-range inductive
effects.

» Methanamine Head: A primary amine acting as the nucleophilic "warhead" for amide
coupling or reductive amination reactions.

Physicochemical Properties[4][5][6][7]

The following data is synthesized from experimental values of structural analogs and calculated
descriptors.
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Property Value Context
) ) ) ) Low melting point expected
Appearance Off-white solid or viscous oil _ o
due to ether chain flexibility.
Boiling Point ~280°C (Predicted) At 760 mmHg.
] ] Typical for substituted
pKa (Conjugate Acid) 9.2+£0.2 ) )
benzylamines; basic.
Moderate lipophilicity; good
LogP 21-24 Pop y g
membrane permeability.
Topological Polar Surface Area ]
35.25 A2 26.02 (Amine) + 9.23 (Ether).
(TPSA)
H-Bond Donors 1 Primary amine (-NH2).
H-Bond Acceptors 2 Amine N and Ether O.

Solubility

Soluble in DMSO, MeOH,

DCM

Limited water solubility at

neutral pH; soluble as HCI salt.

Synthesis & Manufacturing Protocol

The most robust synthesis route proceeds via the reductive amination of the corresponding

aldehyde precursor, 4-ethoxy-3-methylbenzaldehyde. This precursor is synthesized via

alkylation of commercially available 4-hydroxy-3-methylbenzaldehyde.

Synthetic Pathway Diagram
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4-Hydroxy-3-methylbenzaldehyde

Step 1: O-Alkylation
(EtBr, K2CO3, DMF, 60°C)

Intermediate:

4-Ethoxy-3-methylbenzaldehyde

Step 2: Reductive Amination
(NH40Ac, NaBH3CN, MeOH)

Product:

(4-Ethoxy-3-methylphenyl)methanamine

Click to download full resolution via product page

Figure 2: Two-step synthetic pathway from 4-hydroxy-3-methylbenzaldehyde.

Detailed Experimental Protocol
Step 1: Synthesis of 4-Ethoxy-3-methylbenzaldehyde
Reference: Adapted from EP1638540A2 [1].

« Reagents: 4-Hydroxy-3-methylbenzaldehyde (1.0 eq), Bromoethane (1.2 eq), Potassium
Carbonate (K2COs, 2.0 eq), DMF (Dimethylformamide).

e Procedure:

o Charge a round-bottom flask with 4-hydroxy-3-methylbenzaldehyde and anhydrous DMF
(0.5 M concentration).

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1454585/docs?utm_src=pdf-body-img#4-ethoxy-3-methylphenyl-methanamine-technical-profile-synthesis-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1454585?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Add K2COs and stir at room temperature for 15 minutes to generate the phenoxide.
o Add Bromoethane dropwise.

o Heat the mixture to 60°C and stir for 4—6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for
disappearance of starting phenol.

o Workup: Pour reaction mixture into ice water. Extract with Ethyl Acetate (3x). Wash
combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry
over Na=S0Oa4 and concentrate in vacuo.

o Yield: Expect 85-95% of a pale yellow oil/solid.

Step 2: Reductive Amination to (4-Ethoxy-3-
methylphenyl)methanamine

Reference: Standard reductive amination protocols [2, 3].

» Reagents: 4-Ethoxy-3-methylbenzaldehyde (from Step 1), Ammonium Acetate (NHsOAc, 10
eq), Sodium Cyanoborohydride (NaBH3CN, 1.5 eq), Methanol.

e Procedure:

o

Dissolve the aldehyde in Methanol (0.2 M).

o Add Ammonium Acetate and stir at room temperature for 1 hour to form the imine
intermediate in situ.

o Cool to 0°C and carefully add Sodium Cyanoborohydride.
o Allow the reaction to warm to room temperature and stir overnight (12—16 hours).

o Quench: Carefully add 1M HCI to adjust pH to <2 (destroys excess hydride and hydrolyzes
borate complexes). Stir for 30 minutes.

o Workup: Extract with Diethyl Ether (discard organic layer containing non-basic impurities).
[4] Basify the aqueous layer to pH >12 using 6M NaOH. Extract the free amine into
Dichloromethane (DCM) (3x).
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o Purification: Dry DCM layer over MgSOa4 and concentrate. If necessary, convert to HCI salt
by adding 4M HCI in Dioxane for long-term storage.

Analytical Characterization (Expected Data)

To validate the identity of the synthesized product, the following spectral signatures should be
confirmed:

e 1H NMR (400 MHz, CDCl3):
o 0 6.8-7.2 ppm (3H, m): Aromatic protons. Look for the 1,3,4-substitution pattern (d, dd, d).
o 0 4.0 ppm (2H, q): Methylene of the ethoxy group (-OCH2CH3).
o 0 3.8 ppm (2H, s): Benzylic methylene (-CHz2NH.).
o 0 2.2 ppm (3H, s): Methyl group on the ring (Ar-CHs).
o 0 1.4 ppm (3H, t): Methyl of the ethoxy group (-OCH2CHs).
e Mass Spectrometry (ESI+):
o [M+H]*: 166.24 m/z.

Applications in Drug Discovery[9]

This specific benzylamine scaffold serves as a critical intermediate in the synthesis of several
bioactive classes:

e ACC Inhibitors: Derivatives of this amine have been utilized in the synthesis of Acetyl-CoA
Carboxylase (ACC) inhibitors, which are potential treatments for type 2 diabetes, obesity,
and metabolic syndrome. The 3-methyl group is crucial for filling hydrophobic pockets in the
ACC enzyme active site [2].

o Platelet Aggregation Inhibitors: The scaffold appears in patent literature regarding
pyrazolidinedione derivatives, where the alkoxy-benzylamine moiety aids in binding to
platelet ADP receptors [1].

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1454585?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Bioisosteric Replacement: The 4-ethoxy-3-methylphenyl group is often used as a bioisostere
for 3,4-dimethoxyphenyl or 4-isopropoxyphenyl groups to fine-tune solubility and metabolic
clearance (Cl_int) by blocking the para-position from rapid oxidation.

Handling & Safety
e Hazards: Like most benzylamines, this compound is an Irritant.
o H315: Causes skin irritation.[5]
o H319: Causes serious eye irritation.[5][6]
o H335: May cause respiratory irritation.
» Storage:
o Store at 2-8°C.

o Air Sensitive: Primary amines readily absorb CO:z from the air to form carbamates. Store
under nitrogen or argon atmosphere.

o Hygroscopic: Keep container tightly sealed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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